molecular formula C13H20N2OS B5487515 (5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE

(5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE

Cat. No.: B5487515
M. Wt: 252.38 g/mol
InChI Key: AYJQTYUFECCSKH-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE is a complex organic compound that features a thienyl group and a diazepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE typically involves multiple steps, starting with the preparation of the thienyl and diazepan intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5-ETHYL-2-THIENYL)(4-METHYL-1,4-DIAZEPAN-1-YL)METHANONE shares structural similarities with other compounds that contain thienyl and diazepan groups.
  • Examples include this compound analogs with different substituents on the thienyl or diazepan rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-3-11-5-6-12(17-11)13(16)15-8-4-7-14(2)9-10-15/h5-6H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQTYUFECCSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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